Cyclobutyl(cyclopropyl)methanamine
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Overview
Description
Cyclobutyl(cyclopropyl)methanamine is a chemical compound that belongs to the class of amines. It features a cyclobutyl ring and a cyclopropyl ring attached to a central methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(cyclopropyl)methanamine typically involves the reaction of cyclopropanecarbonitrile with nickel dichloride and tetrahydrofuran. Sodium borohydride is added in batches under nitrogen protection, maintaining the reaction temperature between 20-45°C for 10-18 hours. The reaction mixture is then cooled, and water is added to separate the organic and aqueous layers. The organic layer is dried using anhydrous sodium sulfate and filtered to obtain the product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process described above can be scaled up for industrial applications, ensuring proper handling and safety measures due to the compound’s hazardous nature .
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl(cyclopropyl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amine group and the strained rings, which make the compound reactive under specific conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed in the reduction of this compound.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl(cyclopropyl)ketone, while reduction can produce cyclobutyl(cyclopropyl)methanol .
Scientific Research Applications
Cyclobutyl(cyclopropyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: this compound is used in the development of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Cyclopropylmethylamine: Similar in structure but lacks the cyclobutyl ring.
Cyclobutylamine: Contains the cyclobutyl ring but not the cyclopropyl group.
Cyclopropylamine: Features the cyclopropyl group without the cyclobutyl ring.
Uniqueness: Cyclobutyl(cyclopropyl)methanamine is unique due to the presence of both cyclobutyl and cyclopropyl rings, which impart distinct chemical properties and reactivity. This dual-ring structure makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological interactions .
Biological Activity
Cyclobutyl(cyclopropyl)methanamine is a compound of significant interest in medicinal and biochemical research due to its unique structural features and biological activities. This article delves into its biochemical properties, cellular effects, metabolic pathways, and potential therapeutic applications, supported by data tables and relevant case studies.
1. Chemical Structure and Properties
This compound features a cyclobutane ring fused with a cyclopropane moiety, contributing to its rigidity and unique binding characteristics with various biomolecules. The compound's structure allows it to fit into the active sites of enzymes, influencing their catalytic functions.
2.1 Enzyme Interactions
This compound interacts with several key enzymes, notably cytochrome P450 enzymes. These interactions can modulate enzyme activity, leading to alterations in metabolic processes. The compound’s ability to inhibit or activate enzymes is crucial for understanding its pharmacological effects.
Enzyme | Effect | Mechanism |
---|---|---|
Cytochrome P450 | Inhibition | Binds to heme group, preventing substrate access |
Other Enzymes | Variable effects | Alters catalytic activity based on binding affinity |
2.2 Cellular Effects
The compound influences various cellular processes, including:
- Cell Signaling: Alters pathways by interacting with membrane receptors.
- Gene Expression: Modulates transcription factors, impacting cellular metabolism.
3. Molecular Mechanism
At the molecular level, this compound can inhibit or activate enzymes by fitting into their active sites. For example, its interaction with cytochrome P450 leads to the generation of reactive oxygen species (ROS), which can induce oxidative stress at high concentrations.
4. Dosage Effects in Animal Models
Research indicates that dosage significantly affects the biological activity of this compound:
- Low Doses: Modulate enzyme activity without significant toxicity.
- High Doses: Induce adverse effects such as liver damage and oxidative stress.
5. Metabolic Pathways
This compound undergoes oxidative metabolism primarily via cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that further interact with other biomolecules.
Pathway | Metabolite | Biological Impact |
---|---|---|
Oxidative Metabolism | Hydroxylated derivatives | Alters metabolic flux and influences drug efficacy |
6. Transport and Distribution
The compound’s distribution within biological systems is facilitated by specific transporters and binding proteins, which are critical for its efficacy:
- Membrane Transporters: Facilitate uptake into cells.
- Intracellular Binding Proteins: Influence localization and accumulation within tissues.
7.1 Therapeutic Applications
Recent studies have explored the potential of this compound in pain relief and as an analgesic agent. For instance, compounds derived from this structure have shown promise in preclinical models for managing chronic pain conditions (US3285922A) .
7.2 Antimicrobial Activity
Research has indicated that derivatives containing cyclopropane exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections (Molecules) .
8.
This compound demonstrates a range of biological activities through its interactions with enzymes and cellular components. Its unique structural properties make it a valuable compound in medicinal chemistry and pharmacology. Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential across various biological systems.
Properties
IUPAC Name |
cyclobutyl(cyclopropyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-8(7-4-5-7)6-2-1-3-6/h6-8H,1-5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIIRLWKPRAVDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1270498-67-3 |
Source
|
Record name | cyclobutyl(cyclopropyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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